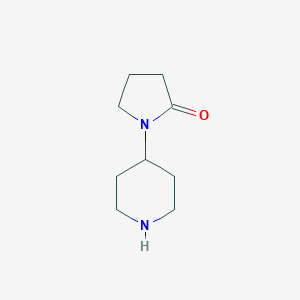

1-(Piperidin-4-yl)pyrrolidin-2-one

Vue d'ensemble

Description

1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound with the molecular formula C9H16N2O. It features a pyrrolidinone ring fused to a piperidine ring, making it a versatile scaffold in organic synthesis and medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. This process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of specific catalysts and reagents, such as copper (II) catalysts and DMAP (4-dimethylaminopyridine), can enhance the efficiency and yield of the synthesis .

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrrolidinone ring undergoes oxidation at the lactam carbonyl or adjacent carbons, while the piperidine nitrogen can form N-oxides.

Research Insight : Oxidation with H₂O₂ in trifluoroacetic anhydride efficiently generates electrophilic intermediates for subsequent coupling reactions .

Reduction Reactions

Reduction targets the lactam carbonyl or modifies substituents on the heterocycles.

Mechanistic Note : LiAlH₄ reduction proceeds via nucleophilic attack on the carbonyl carbon, followed by ring-opening and amine formation.

Substitution Reactions

The piperidine nitrogen and pyrrolidinone ring positions participate in nucleophilic and electrophilic substitutions.

Synthetic Utility : Alkylation with propargyl bromides introduces alkyne handles for click chemistry applications.

Ring-Opening and Functionalization

Controlled cleavage of the lactam or piperidine ring enables access to linear or fused structures.

Application : Ring-opening products serve as precursors for neuroactive compounds targeting GABA receptors .

Cross-Coupling and Catalytic Reactions

Transition metal catalysis facilitates C–C and C–N bond formation.

Catalytic Insight : Palladium-mediated hydrogenation achieves >90% yields in stereoselective syntheses of cis-disubstituted piperidines .

Radical-Mediated Transformations

Radical intermediates enable unconventional functionalization pathways.

Mechanistic Detail : ESR studies confirm the involvement of aminyl radicals during Au(III)-catalyzed reactions .

Applications De Recherche Scientifique

Pharmaceutical Development

1-(Piperidin-4-yl)pyrrolidin-2-one serves as a lead compound in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity. Notably, it has been investigated for potential applications in:

- Neurological Disorders : The compound shows promise as a candidate for treating conditions such as Alzheimer's disease and neuropathic pain due to its ability to interact with various neurotransmitter systems .

- Antiviral Agents : Research indicates that derivatives of this compound may inhibit viral replication, making it a target for developing antiviral medications .

The biological activities of this compound are attributed to its interaction with specific biological targets:

- Enzyme Inhibition : It has been identified as a potential inhibitor of GlyT1 (Glycine Transporter 1), which is relevant in the context of schizophrenia treatment . In vitro studies have demonstrated satisfactory inhibitory potency.

- Receptor Modulation : The compound has been studied for its effects on various receptors, including the σ1 receptor, which is involved in pain modulation and neuroprotection .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how modifications to the this compound structure can influence its pharmacological profile:

These studies are crucial for optimizing the efficacy and safety profiles of new derivatives.

Case Studies and Research Findings

Several case studies highlight the potential of this compound in drug development:

- Alzheimer's Disease : A series of piperidine derivatives were synthesized, showing dual cholinesterase inhibition and antiaggregatory effects on amyloid beta, indicating their potential as therapeutic agents for Alzheimer's disease .

- Antimetastatic Activity : Compounds derived from this compound exhibited significant antimetastatic properties by antagonizing the CXCR4 chemokine receptor, which is implicated in cancer metastasis .

- Pain Management : Research has indicated that certain derivatives can act as dual agonists at μ-opioid and σ1 receptors, providing a novel approach to neuropathic pain therapy .

Mécanisme D'action

The mechanism of action of 1-(Piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit Plasmodium cytoplasmic prolyl-tRNA synthetase, making them potential antimalarial agents . The compound’s effects are mediated through the binding to and inhibition of this enzyme, disrupting protein synthesis in the parasite .

Comparaison Avec Des Composés Similaires

1-(Piperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

1-(Pyridin-4-yl)pyrrolidin-2-one: This compound has similar structural features but differs in its biological activity and applications.

4-(1-Pyrrolidinyl)piperidine: Another related compound with distinct chemical properties and uses.

1-(Piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride: This compound shares a similar core structure but has different functional groups and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique reactivity and biological activity compared to its analogs.

Activité Biologique

Overview

1-(Piperidin-4-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a piperidine ring fused with a pyrrolidinone moiety, which contributes to its diverse chemical reactivity and biological activity. Its potential applications span various fields, including pharmacology, organic synthesis, and medicinal chemistry.

Structural Characteristics

This compound possesses the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 180.25 g/mol

- Functional Groups : Contains a piperidine ring and a pyrrolidinone moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing several biological pathways. The compound may modulate neurotransmitter release, receptor activation, and enzyme inhibition, leading to various physiological effects.

Pharmacological Applications

This compound has been investigated for its potential therapeutic roles, particularly in the following areas:

- Neurological Disorders : It has shown promise in modulating pathways related to neurodegenerative diseases.

- Anticancer Activity : Preliminary studies indicate that this compound might exhibit cytotoxic effects against certain cancer cell lines. For example, compounds structurally related to this compound have demonstrated significant activity against breast cancer cell lines, notably MDA-MB-231 and MCF-7, with varying degrees of efficacy depending on concentration and specific structural modifications .

Anticancer Studies

Recent studies have explored the anticancer properties of derivatives related to this compound. A notable study evaluated the cytotoxic effects of related compounds on breast cancer cell lines using MTT assays. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 6.25 μM, suggesting potential for further development as anticancer agents .

Mechanistic Insights

In silico studies have provided insights into the binding interactions of these compounds with key proteins involved in cancer progression, such as AKT and Orexetine type 2 receptor (Ox2R). The docking studies revealed moderate to strong binding energies, correlating well with in vitro results . This suggests that structural modifications can enhance the biological activity of these compounds.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one | Chiral center; Hydroxyl group | Anticancer activity; Modulation of neurotransmitters |

| 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one | Lacks chiral center | Different reactivity; Less potent biological activity |

| 3-Hydroxy-1-pyrrolidin-4-YL-piperidin-2-one | Structural isomer | Varies in chemical properties; Potential for different applications |

Propriétés

IUPAC Name |

1-piperidin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNMBJRWFCCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592714 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91596-61-1 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.